molecular formula C19H21BrN2O2 B11625660 4-bromo-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline

4-bromo-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline

Cat. No.: B11625660
M. Wt: 389.3 g/mol
InChI Key: OZUMDPSJSVFOBG-UHFFFAOYSA-N
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Description

(1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a bromophenyl group, dimethoxy groups, and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-bromobenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form the imine. This reaction is often carried out in the presence of a dehydrating agent to drive the equilibrium towards the imine formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they may exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals, materials, and other products. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromophenyl group and the tetrahydroisoquinoline core are likely to play key roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-Bromophenyl)-N-phenylmethanimine
  • (Z)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine

Uniqueness

Compared to similar compounds, (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE stands out due to its unique combination of functional groups and structural features. The presence of both bromophenyl and dimethoxy groups, along with the tetrahydroisoquinoline core, provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

IUPAC Name

N-(4-bromophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H21BrN2O2/c1-19(2)11-12-9-16(23-3)17(24-4)10-15(12)18(22-19)21-14-7-5-13(20)6-8-14/h5-10H,11H2,1-4H3,(H,21,22)

InChI Key

OZUMDPSJSVFOBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC=C(C=C3)Br)OC)OC)C

Origin of Product

United States

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